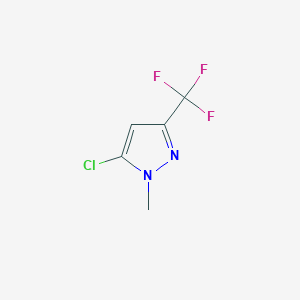5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole
CAS No.: 372075-75-7
Cat. No.: VC4852485
Molecular Formula: C5H4ClF3N2
Molecular Weight: 184.55
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 372075-75-7 |
|---|---|
| Molecular Formula | C5H4ClF3N2 |
| Molecular Weight | 184.55 |
| IUPAC Name | 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole |
| Standard InChI | InChI=1S/C5H4ClF3N2/c1-11-4(6)2-3(10-11)5(7,8)9/h2H,1H3 |
| Standard InChI Key | AXVYNMMTYBGOFD-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 648859-67-0) belongs to the pyrazole family, featuring a five-membered aromatic ring with nitrogen atoms at positions 1 and 2. Substitutents include:
-
Chlorine at position 5, enhancing electrophilic substitution reactivity.
-
Methyl group at position 1, influencing steric and electronic effects.
-
Trifluoromethyl group at position 3, contributing to lipophilicity and metabolic stability .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅ClF₃N₂ | |
| Molecular Weight | 215.57 g/mol | |
| IUPAC Name | 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
Crystallographic and Conformational Analysis
X-ray diffraction studies of analogous pyrazoles (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) reveal planar pyrazole rings with dihedral angles of 40.84°–65.30° between substituent aryl groups . The trifluoromethyl group adopts a staggered conformation, minimizing steric hindrance. Weak intermolecular interactions, such as C–H···O and C–H···π, stabilize the crystal lattice .
Synthetic Methodologies
Cyclocondensation of Hydrazines and β-Diketones
The most common route involves reacting methyl hydrazine with trifluoromethyl-substituted β-diketones under acidic conditions. A patent by demonstrates high selectivity (96:4) for the 5-chloro isomer by optimizing reaction temperature and solvent composition:
Table 2: Optimized Synthesis Conditions
| Parameter | Optimal Value | Yield |
|---|---|---|
| Solvent | Acetic acid/water (1:1) | 86.5% |
| Temperature | 80°C for 5 hours | |
| Catalyst | None required |
Post-Functionalization Strategies
-
Chlorination: Electrophilic chlorination using Cl₂ or SO₂Cl₂ at position 5 .
-
Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >90% .
Physicochemical Properties
Thermal Stability and Solubility
-
Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol .
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 6.82 (s, 1H, pyrazole-H) .
-
IR: Peaks at 1130 cm⁻¹ (C–F stretch) and 1540 cm⁻¹ (C=N stretch) .
Applications in Agrochemicals
Herbicidal Activity
Derivatives of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole inhibit protoporphyrinogen oxidase (Protox), a key enzyme in chlorophyll biosynthesis. Field trials show efficacy against broadleaf weeds at application rates of 50–100 g/ha .
Table 3: Herbicidal Performance of Pyrazole Derivatives
| Derivative | Target Weed | EC₅₀ (ppm) |
|---|---|---|
| N-Substituted amide | Amaranthus retroflexus | 12.4 |
| Benzoxazinyl pyrazole | Echinochloa crus-galli | 8.9 |
Environmental Fate
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume